Tetrafluoromethane;fluoride
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Overview
Description
Tetrafluoromethane, also known as carbon tetrafluoride, is a colorless, odorless gas with the chemical formula CF₄. It is the simplest perfluorocarbon and is often used as a refrigerant and in electronics microfabrication. Tetrafluoromethane is a potent greenhouse gas with a very high bond strength due to the nature of the carbon-fluorine bond .
Preparation Methods
Tetrafluoromethane can be prepared through several methods:
Laboratory Synthesis: It can be synthesized by the reaction of silicon carbide with fluorine[ \text{SiC} + 4\text{F}_2 \rightarrow \text{CF}_4 + \text{SiF}_4 ]
Fluorination of Carbon Compounds: It can also be prepared by the fluorination of carbon dioxide, carbon monoxide, or phosgene with sulfur tetrafluoride.
Industrial Production: Commercially, it is produced by the reaction of hydrogen fluoride with dichlorodifluoromethane or chlorotrifluoromethane.
Chemical Reactions Analysis
Tetrafluoromethane is known for its stability due to the strong carbon-fluorine bonds. it can undergo certain reactions:
Reaction with Hydrogen Fluoride: [ \text{CF}_4 + 4\text{HF} \rightarrow \text{CH}_4 + 4\text{F}_2 ]
Reaction with Alkali Metals: Tetrafluoromethane reacts explosively with alkali metals.
Scientific Research Applications
Tetrafluoromethane has several applications in scientific research and industry:
Refrigerant: It is used as a low-temperature refrigerant (R-14).
Electronics Microfabrication: It is used alone or in combination with oxygen as a plasma etchant for silicon, silicon dioxide, and silicon nitride.
Neutron Detectors: It is used in neutron detectors.
Mechanism of Action
The mechanism of action of tetrafluoromethane is primarily related to its strong carbon-fluorine bonds. These bonds provide the compound with high thermal and chemical stability, making it inert to acids and hydroxides. The carbon-fluorine bonds have a bonding energy of 515 kJ/mol, which contributes to its stability .
Comparison with Similar Compounds
Tetrafluoromethane can be compared with other similar compounds such as:
Tetrachloromethane: Unlike tetrafluoromethane, tetrachloromethane is less stable and more reactive.
Tetrabromomethane: This compound is also less stable compared to tetrafluoromethane.
Tetraiodomethane: Similar to the other halomethanes, tetraiodomethane is less stable than tetrafluoromethane.
Tetrafluoromethane stands out due to its high stability and strong carbon-fluorine bonds, making it unique among the halomethanes.
Properties
CAS No. |
56617-34-6 |
---|---|
Molecular Formula |
CF5- |
Molecular Weight |
107.003 g/mol |
IUPAC Name |
tetrafluoromethane;fluoride |
InChI |
InChI=1S/CF4.FH/c2-1(3,4)5;/h;1H/p-1 |
InChI Key |
UTPUGGVELDVHES-UHFFFAOYSA-M |
Canonical SMILES |
C(F)(F)(F)F.[F-] |
Origin of Product |
United States |
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